4-Amino-2-hydroxybutanoic acid

Descripción general

Descripción

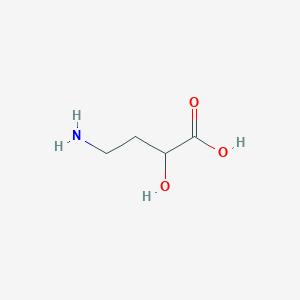

4-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid with the molecular formula C4H9NO3This compound is significant in various biochemical pathways and has applications in both research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybutanoic acid can be synthesized through a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with an ensuing stereoselective transamination. This method uses a class II pyruvate aldolase from Escherichia coli, expressed as a soluble fusion protein, in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase. The starting materials are formaldehyde and alanine .

Industrial Production Methods: The industrial production of this compound is predominantly achieved via microbial fermentation. This method involves the use of genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

AHBA undergoes oxidation at the hydroxyl or amino groups under controlled conditions:

Mechanistic studies show that oxidation of the hydroxyl group proceeds via radical intermediates, while amino group oxidation favors electrophilic pathways. Steric hindrance from the β-hydroxy group slows reaction kinetics compared to linear analogs .

Reduction Reactions

AHBA participates in hydrogenation and reductive amination:

Stereochemical retention is observed in hydrogenation due to the rigid chair-like transition state .

Substitution Reactions

Functional group transformations include:

Amino Group Substitution

| Reagents | Product | Application | Source |

|---|---|---|---|

| Alkyl halides (R-X) | N-Alkyl-AHBA derivatives | Prodrug synthesis | |

| Acyl chlorides | N-Acylated analogs | Peptidomimetics |

Hydroxyl Group Substitution

| Reagents | Product | Notes | Source |

|---|---|---|---|

| SOCl₂ | 2-Chloro-4-aminobutyric acid | Labile; prone to elimination |

Enzymatic Reactions

AHBA serves as a substrate or intermediate in biocatalytic cascades:

Thermal and pH-Dependent Behavior

Aplicaciones Científicas De Investigación

Biological Significance

4-Amino-2-hydroxybutanoic acid is recognized for its role as a precursor in the biosynthesis of aminoglycoside antibiotics, particularly butirosin. This compound contributes to the structural integrity of these antibiotics, enhancing their efficacy against resistant bacterial strains .

Mechanism of Action:

- Acts as a building block for antibiotic synthesis.

- Inhibits bacterial growth by disrupting protein synthesis.

Therapeutic Applications

The potential therapeutic applications of this compound are significant, particularly in the context of antibiotic resistance. Its derivatives have been explored for their ability to combat infections caused by aminoglycoside-resistant bacteria.

Case Studies:

- Antibiotic Development: Research has shown that derivatives of this compound can be modified to enhance activity against resistant strains, making them valuable in clinical settings .

- Neurological Research: There is emerging interest in the neuroprotective properties of this compound, with studies indicating potential benefits in conditions such as neurodegeneration and brain injury .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4-Amino-2-hydroxybutanoic acid involves its role as a precursor in various biochemical pathways. It acts on specific enzymes and receptors to exert its effects. For example, it is a precursor to gamma-aminobutyric acid (GABA), which is a neurotransmitter that acts on GABA receptors in the brain .

Comparación Con Compuestos Similares

4-Amino-2-hydroxybutanoic acid can be compared with other similar compounds such as:

2-Amino-3-hydroxybutanoic acid: This compound has a similar structure but differs in the position of the hydroxyl group.

3-Amino-2-hydroxybutanoic acid: This compound also has a similar structure but differs in the position of the amino group.

Uniqueness: this compound is unique due to its specific role in metabolic pathways and its applications in various fields. Its ability to act as a precursor for important compounds like GABA and its use in the synthesis of antibiotics and biodegradable plastics highlight its significance .

Actividad Biológica

4-Amino-2-hydroxybutanoic acid (AHBA), also known as (2R)-4-amino-2-hydroxybutyric acid, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and implications for health and disease.

Chemical Structure and Properties

This compound is an amino acid derivative with the molecular formula . Its structure includes an amino group, a hydroxyl group, and a carboxylic acid group, which contribute to its reactivity and biological functions.

Target Receptors : The primary action of AHBA involves its interaction with the NMDA receptors , which are crucial for synaptic plasticity and memory function in the brain. By antagonizing these receptors, AHBA can modulate glutamate release, thereby influencing neuronal excitability and signaling pathways.

Biochemical Pathways : AHBA participates in various biochemical reactions, particularly in the glutamatergic system . It is known to affect the activity of enzymes such as aminotransferases, which are vital for amino acid metabolism. This interaction is essential for maintaining nitrogen balance in biological systems.

Neuroprotective Effects

Research indicates that AHBA may have neuroprotective properties. In animal models, it has been shown to reduce excitotoxicity associated with excessive glutamate release. This property positions AHBA as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis.

Metabolic Implications

AHBA is involved in several metabolic pathways. It can be converted into gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter, through enzymatic reactions. This conversion is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system .

Case Studies and Research Findings

- Neurodegenerative Disease Models : In a study involving mice with induced neurodegeneration, administration of AHBA resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanism was attributed to its ability to modulate NMDA receptor activity and reduce oxidative stress.

- Aminoglycoside Antibiotics : AHBA has been utilized in the synthesis of aminoglycoside antibiotics like butirosin, which exhibits unique resistance against certain bacterial enzymes. This application highlights AHBA's significance in pharmaceutical chemistry .

- Metabolomics Studies : A metabolomics investigation revealed that elevated levels of AHBA were associated with improved metabolic profiles in patients with tuberculosis meningitis (TBM). This suggests that AHBA could serve as a biomarker for metabolic disturbances in infectious diseases .

Pharmacokinetics

AHBA is rapidly absorbed and distributed throughout the body upon administration. Its pharmacokinetic profile suggests that it may be effective at relatively low doses, with potential dose-dependent effects observed in various studies .

Safety and Toxicity

While AHBA shows promise as a therapeutic agent, high doses have been associated with adverse effects such as cellular toxicity and metabolic disruptions. Careful dosage regulation is necessary to maximize benefits while minimizing risks .

Propiedades

IUPAC Name |

4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928749 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-53-7 | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-amino-2-hydroxybutanoic acid in a biological context?

A1: this compound, also known as Gabaculine or by its shorter name 4-amino-2-hydroxybutyric acid, plays a crucial role in the synthesis of antibiotics. Specifically, the (S)-enantiomer is a structural component of the antibiotic Amikacin. [, ] This antibiotic is known for its effectiveness against a broad spectrum of bacterial infections.

Q2: How is this compound synthesized effectively?

A2: Research has shown that this compound can be synthesized through various methods:

- Yeast-Catalyzed Reduction: This method leverages the stereoselective reduction capabilities of specific yeast strains. Studies have identified Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme as effective catalysts in the reduction of methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate to yield (S)-(+)-4-amino-2-hydroxybutanoic acid with high enantiomeric excess. []

- 1,3-Dipolar Addition: This approach employs a chemical reaction involving a nitronic ester and methyl acrylate. This reaction forms an isoxazolidine intermediate, which upon heating and subsequent reduction and hydrolysis steps, yields this compound. This method also allows for the synthesis of the 3-methyl derivative of this compound by utilizing methyl crotonate instead of methyl acrylate. []

Q3: Beyond its role in antibiotic synthesis, what other applications of this compound are being explored?

A3: Recent research focuses on utilizing this compound as a building block for sequence-defined oligoamides. [] These oligomers, synthesized through a step-economical method using fluorenylmethyloxycarbonyl chemistry, demonstrate unique depolymerization properties, forming cyclic γ-butyrolactame. This property opens up possibilities for their use in creating biodegradable and stimuli-responsive materials.

Q4: What are the advantages of using this compound in synthesizing these sequence-defined oligoamides?

A4: The use of this compound allows for a versatile and efficient synthesis of sequence-defined oligoamides. [] The protocol, optimized for this compound, allows for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.